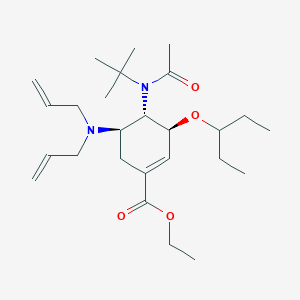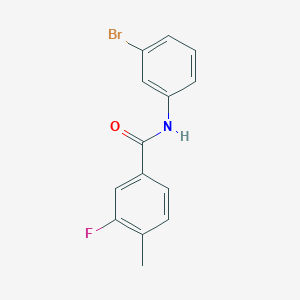
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom on the benzene ring, and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-fluoro-4-methylbenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated systems. The process can be optimized for high yield and purity by employing advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but includes a sulfonamide group, which can impart different chemical and biological properties.
N-(3-bromophenyl)propanamide: This compound lacks the fluorine and methyl groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C14H11BrFNO |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C14H11BrFNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
FAWTWBRUNZOWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


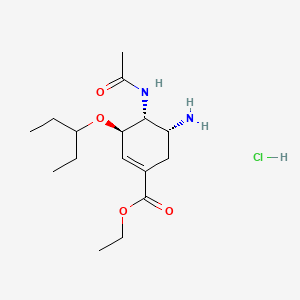
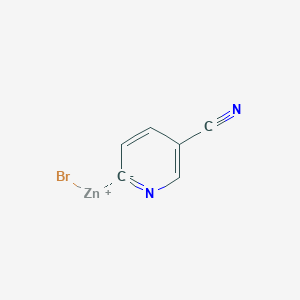
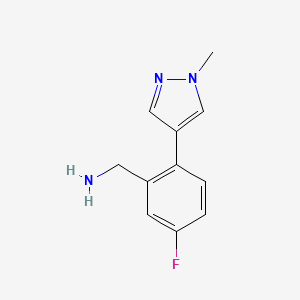
![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)
![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
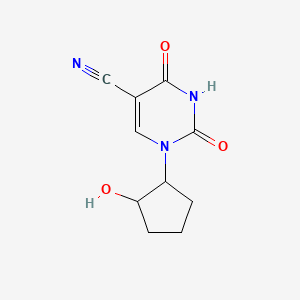
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
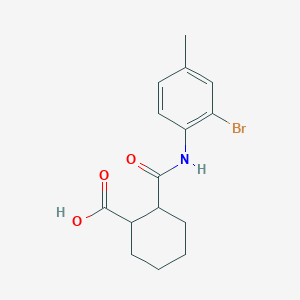
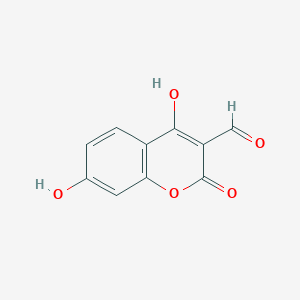
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)

![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
